molecular formula C11H16NO4P B14448327 4-[ethoxy(ethyl)phosphoryl]oxybenzamide CAS No. 74038-41-8

4-[ethoxy(ethyl)phosphoryl]oxybenzamide

Cat. No.: B14448327
CAS No.: 74038-41-8
M. Wt: 257.22 g/mol
InChI Key: UBNXGZRGACOTNW-UHFFFAOYSA-N
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Description

4-[Ethoxy(ethyl)phosphoryl]oxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy(ethyl)phosphoryl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[ethoxy(ethyl)phosphoryl]oxybenzamide typically involves the reaction of 4-hydroxybenzamide with ethyl phosphorodichloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodichloridate. The general reaction scheme is as follows:

  • Dissolve 4-hydroxybenzamide in an anhydrous solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add ethyl phosphorodichloridate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[Ethoxy(ethyl)phosphoryl]oxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the ethoxy(ethyl)phosphoryl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine oxide derivatives.

    Substitution: Formation of substituted benzamide or phosphoryl derivatives.

Scientific Research Applications

4-[Ethoxy(ethyl)phosphoryl]oxybenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[ethoxy(ethyl)phosphoryl]oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The benzamide core can interact with hydrophobic pockets or aromatic residues, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzamide: Lacks the ethoxy(ethyl)phosphoryl group but shares the benzamide core.

    Ethyl Phosphorodichloridate: Contains the phosphoryl group but lacks the benzamide core.

    4-Ethoxybenzamide: Contains the ethoxy group but lacks the phosphoryl group.

Uniqueness

4-[Ethoxy(ethyl)phosphoryl]oxybenzamide is unique due to the presence of both the ethoxy(ethyl)phosphoryl group and the benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

74038-41-8

Molecular Formula

C11H16NO4P

Molecular Weight

257.22 g/mol

IUPAC Name

4-[ethoxy(ethyl)phosphoryl]oxybenzamide

InChI

InChI=1S/C11H16NO4P/c1-3-15-17(14,4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H2,12,13)

InChI Key

UBNXGZRGACOTNW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)OC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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